molecular formula C6H6N4 B8814196 4-Hydrazinylpyridine-2-carbonitrile

4-Hydrazinylpyridine-2-carbonitrile

Cat. No. B8814196
M. Wt: 134.14 g/mol
InChI Key: VIINIJVRRMMJNL-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

4-Chloro-2-cyanopyridine (1 g) was dissolved in hydrazine monohydrate (1 ml) and 1,4-dioxane (10 ml), and stirred overnight under reflux. The reaction solution was diluted with water (30 ml) and extracted repeatedly with ethyl acetate. The organic layer was concentrated to obtain the title compound as a crude product, which was used for the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=1.O.[NH2:11][NH2:12]>O1CCOCC1.O>[C:8]([C:4]1[CH:3]=[C:2]([NH:11][NH2:12])[CH:7]=[CH:6][N:5]=1)#[N:9] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C#N
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=CC(=C1)NN
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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